molecular formula C45H55N9O6 B1678037 Pralmorelin CAS No. 158861-67-7

Pralmorelin

Cat. No. B1678037
M. Wt: 818 g/mol
InChI Key: HRNLPPBUBKMZMT-RDRUQFPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pralmorelin is an orally-active, synthetic peptide drug, specifically, an analogue of met-enkephalin, with the amino acid sequence D-Ala-D-(β-naphthyl)-Ala-Trp-D-Phe-Lys-NH2 .


Synthesis Analysis

Pralmorelin is an orally active, synthetic growth hormone-releasing peptide from a series of compounds that were developed by Polygen in Germany and Tulane University in the US . Researchers at Tulane University led by Dr Cyril Bowers synthesized a series of small highly active peptides ranging in size from 3–5 amino acids or partial peptides that were suitable for a variety of administration formats (subcutaneous, buccal, oral, depot) .


Molecular Structure Analysis

The molecular formula of Pralmorelin is C45H55N9O6 . It has a molecular weight of 818.0 g/mol . The IUPAC name is (2S)-6-amino-2-[[[(2R)-2-[[[(2S)-2-[[[(2S)-2-[[[(2R)-2-[[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide .


Chemical Reactions Analysis

Pralmorelin was administered intravenously at a dose of 2.0 µg/kg or a maximum of 100µg in the fasting state. The blood samples were evaluated every 15 min during 120 min after the injection. Pralmorelin markedly increased plasma levels of GH in all healthy volunteers with a mean peak of 87.34 µg/L .


Physical And Chemical Properties Analysis

Pralmorelin has a molecular weight of 818.0 g/mol . The molecular formula is C45H55N9O6 .

Scientific Research Applications

Physiologically Based Pharmacokinetic Model for Pralmorelin

A study developed a physiologically based pharmacokinetic (PB-PK) model for Pralmorelin (GHRP-2) in rats, offering insights into its distribution and concentration in blood and tissues, which could support its application in growth hormone deficiency diagnosis and treatment without focusing on dosages or side effects (Nasu et al., 2005).

Diagnostic Applications in Growth Hormone Deficiency

Pralmorelin has been explored for its diagnostic potential in growth hormone deficiency (GHD), leveraging its ability to markedly increase plasma levels of GH in healthy subjects, providing a non-invasive diagnostic tool for assessing hypothalamo-pituitary function without delving into drug use or side effects (2004).

Role in Treatment of Short Stature and Pituitary Dwarfism

Research on Pralmorelin's application has extended into treating short stature and pituitary dwarfism by stimulating growth hormone release, providing a therapeutic avenue beyond conventional treatments without focusing on specific dosages or side effects (2004).

Investigation in ACTH Release

A study on Pralmorelin (KP-102) in rats indicated its role in stimulating ACTH release via CRF, suggesting its potential use in understanding and possibly treating conditions related to ACTH or CRF abnormalities without discussing dosages or side effects (Hirotani et al., 2005).

Screening Methods for Doping Control

The development of optoelectronical methods for screening Pralmorelin in urine samples highlights its relevance in sports medicine and doping control, demonstrating the importance of accurate detection methods in maintaining sports integrity without detailing drug administration or side effects (Colev et al., 2018).

Future Directions

Pralmorelin is currently awaiting approval in Japan as a diagnostic agent for hypothalamo-pituitary function . It is also undergoing phase II clinical trials with Kaken in Japan for short stature (pituitary dwarfism) as KP-102 LN . Its launch for the treatment of short stature is planned for 2009 .

properties

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H55N9O6/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60)/t27-,28+,36+,37-,38-,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNLPPBUBKMZMT-RDRUQFPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H55N9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601032404
Record name Pralmorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

818.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pralmorelin

CAS RN

158861-67-7
Record name Pralmorelin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158861677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pralmorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRALMORELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6S6E1F19M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pralmorelin
Reactant of Route 2
Pralmorelin
Reactant of Route 3
Pralmorelin
Reactant of Route 4
Pralmorelin
Reactant of Route 5
Pralmorelin
Reactant of Route 6
Pralmorelin

Citations

For This Compound
267
Citations
M Okano, M Sato, A Ikekita… - … in Mass Spectrometry, 2010 - Wiley Online Library
GHRP‐2 (pralmorelin, D‐Ala‐D‐(β‐naphthyl)‐Ala‐Ala‐Trp‐D‐Phe‐Lys‐NH 2 ), which belongs to a class of growth hormone secretagogue (GHS), is intravenously used to diagnose …
JA McIntyre, L Martin - Drugs of the Future, 2005 - access.portico.org
… of pralmorelin, a small synthetic peptide that mimics the action of ghrelin. In rats, pralmorelin … Body weight gain and increased food intake were observed in rats administered pralmorelin…
Number of citations: 2 access.portico.org
R Nasu, Y Kumagai, H Kogetsu, M Tsujimoto… - Drug metabolism and …, 2005 - ASPET
… The aim of this study is to analyze the pharmacokinetics of pralmorelin after intravenous … describe and predict the concentrations of pralmorelin in blood and tissues. Pralmorelin (3 mg/kg…
Number of citations: 13 dmd.aspetjournals.org
Adis Editorial - Drugs in R & D, 2004 - Springer
… The use of pralmorelin as a diagnostic agent for GH … However, in patients with GH deficiency, the effect of pralmorelin on GH … and marketing rights to pralmorelin, and then sublicensed it …
Number of citations: 2 link.springer.com
JC Colev, B Berghes, M Radu… - Advanced Topics in …, 2018 - spiedigitallibrary.org
GHRP-2, also known as Pralmorelin, is a synthetic peptide drug. It acts as ghrelin/growth-hormone secretagogue receptor agonist, being the first drug of this class introduced clinically. …
Number of citations: 1 www.spiedigitallibrary.org
ARD PROFILE - search.ebscohost.com
… ) deficiency, assessed the use of pralmorelin (KP-102) for the … Pralmorelin was administered intravenously at a dose of 2.0 … The GH responses to an intravenous pralmorelin 1 µg/kg, GH-…
Number of citations: 0 search.ebscohost.com
M Okano, A Ikekita, M Sato… - Recent Advances in …, 2008 - dshs-koeln.de
… The new preparation for intranasal administration as both a diagnostic and a therapeutic agent have been developed to provide alternatives to diagnostic injection of pralmorelin by …
Number of citations: 2 www.dshs-koeln.de
RG Gondo - Inpharma, 2001 - Springer
Pralmorelin administration resulted in significant increases from baseline in mean serum GH levels, both in patients with GH deficiency (from 0.11 to a peak of 0.49 µg/L) and in healthy …
Number of citations: 0 link.springer.com
PM Gajda, NB Holm, LJ Hoej… - Drug Testing and …, 2019 - Wiley Online Library
… Comparison with reference standards unequivocally identified the content of the powders as analogs of the growth hormone secretagogues GHRP‐2 (Pralmorelin), GHRP‐6, Ipamorelin…
JA McIntyre, L Martin - Drugs of the future, 2005 - Prous Science
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.